molecular formula C16H12F3NO B1439803 1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 1217212-57-1

1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No. B1439803
M. Wt: 291.27 g/mol
InChI Key: XUPSCJGHYOBPDY-RMKNXTFCSA-N
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Description

1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, also known as 3-Amino-4-trifluoromethylphenylprop-2-en-1-one, is an important organic compound that has been extensively studied in the past few decades due to its unique properties. It is a highly useful compound with a variety of applications in the fields of chemistry, biology, and medicine. This compound is synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Ullmann reaction. Its unique structure and properties make it an ideal compound for a variety of scientific and medical applications.

Scientific Research Applications

Synthesis and Characterization

1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one and related compounds are synthesized for various scientific purposes, including the investigation of their structural properties and potential applications in materials science. These compounds are characterized using techniques like NMR, FT-IR, ESI-mass spectrometry, and X-ray crystallography to determine their molecular structure and electronic properties. For instance, the study of polarized molecular-electronic structures and supramolecular aggregation in such compounds provides insights into their potential applications in organic electronics and photonics, where the understanding of molecular packing and electronic interactions is crucial (Low et al., 2004).

Antioxidant Activity

Research has been conducted to evaluate the antioxidant properties of amino-substituted chalcone derivatives, including compounds similar to 1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one. These studies involve in vitro tests to assess the compounds' ability to scavenge free radicals, which is a measure of their antioxidant potential. The antioxidant activity of these compounds is of interest for their potential therapeutic applications and their role in preventing oxidative stress-related damage in biological systems (Sulpizio et al., 2016).

Photophysical Properties

The effect of solvent polarity on the photophysical properties of chalcone derivatives, including compounds structurally related to 1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, has been studied. These investigations aim to understand how changes in the solvent environment affect the absorption and fluorescence characteristics of these compounds, which is critical for their applications in optical materials and devices. Such studies contribute to the development of materials with tailored optical properties for use in sensors, displays, and light-emitting devices (Kumari et al., 2017).

Antimicrobial Activity

Some studies focus on the synthesis and evaluation of the antimicrobial activity of compounds derived from or related to 1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one. These compounds are tested against various bacterial and fungal strains to assess their potential as antimicrobial agents. The development of new antimicrobial compounds is crucial in the fight against drug-resistant pathogens, and research in this area contributes to the discovery of novel therapeutic agents (Vora & Vyas, 2019).

properties

IUPAC Name

(E)-1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO/c17-16(18,19)13-7-4-11(5-8-13)6-9-15(21)12-2-1-3-14(20)10-12/h1-10H,20H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPSCJGHYOBPDY-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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